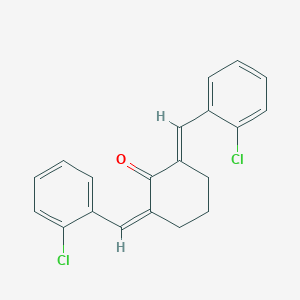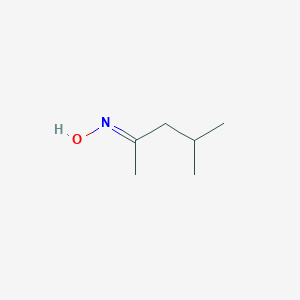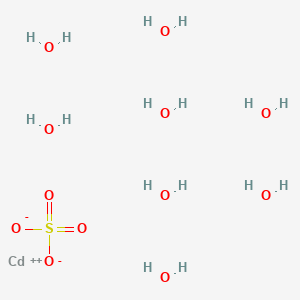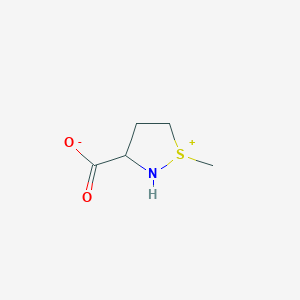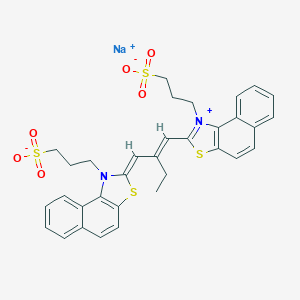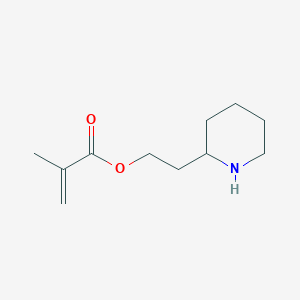
2-Piperidinoethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinoethyl methacrylate (PEMA) is a monomer that is used in the synthesis of various polymers. It has been extensively studied for its potential applications in the fields of drug delivery, tissue engineering, and biomaterials. In
Mechanism Of Action
The mechanism of action of 2-Piperidinoethyl methacrylate-based polymers in drug delivery systems involves the diffusion of the drug through the polymer matrix. The rate of drug release can be controlled by adjusting the composition of the polymer and the crosslinking density. 2-Piperidinoethyl methacrylate-based hydrogels for tissue engineering applications provide a three-dimensional scaffold for cell growth and proliferation.
Biochemical And Physiological Effects
2-Piperidinoethyl methacrylate-based polymers have been shown to be biocompatible and non-toxic. In vitro studies have demonstrated that 2-Piperidinoethyl methacrylate-based hydrogels support cell adhesion, proliferation, and differentiation. In vivo studies have shown that 2-Piperidinoethyl methacrylate-based polymers exhibit minimal inflammatory response and are well-tolerated by the host tissue.
Advantages And Limitations For Lab Experiments
2-Piperidinoethyl methacrylate-based polymers offer several advantages for lab experiments, including their ease of synthesis, biocompatibility, and tunable properties. However, they also have some limitations, such as their susceptibility to hydrolysis and degradation over time.
Future Directions
Future research on 2-Piperidinoethyl methacrylate-based polymers could focus on the development of new synthesis methods that improve the efficiency and yield of the reaction. Additionally, more studies could be conducted to investigate the biocompatibility and toxicity of 2-Piperidinoethyl methacrylate-based polymers in vivo. Finally, the potential applications of 2-Piperidinoethyl methacrylate-based polymers in tissue engineering and drug delivery systems could be further explored.
Synthesis Methods
2-Piperidinoethyl methacrylate can be synthesized using various methods, including free-radical polymerization, anionic polymerization, and cationic polymerization. The most common method involves the free-radical polymerization of methacrylic acid with piperidine. The reaction proceeds in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Scientific Research Applications
2-Piperidinoethyl methacrylate has been extensively studied for its potential applications in drug delivery systems. It has been used as a monomer in the synthesis of various polymers, such as poly(2-Piperidinoethyl methacrylate-co-PEGMA), which have been shown to be effective in the controlled release of drugs. 2-Piperidinoethyl methacrylate-based polymers have also been used in the development of hydrogels for tissue engineering applications.
properties
CAS RN |
19416-48-9 |
|---|---|
Product Name |
2-Piperidinoethyl methacrylate |
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-piperidin-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10/h10,12H,1,3-8H2,2H3 |
InChI Key |
GMTJKMKNOIUGPG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC1CCCCN1 |
Canonical SMILES |
CC(=C)C(=O)OCCC1CCCCN1 |
synonyms |
Methacrylic acid 2-piperidinoethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
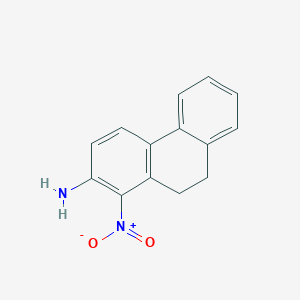
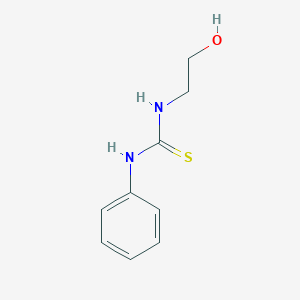
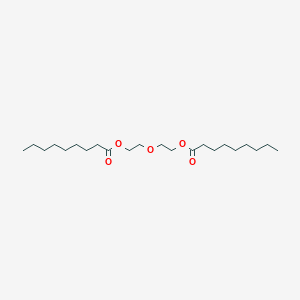

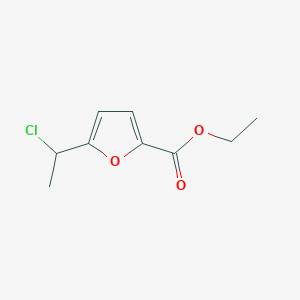
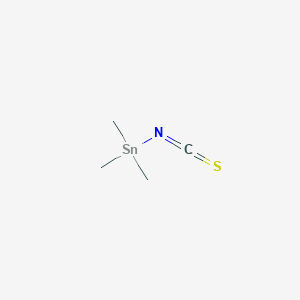
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

